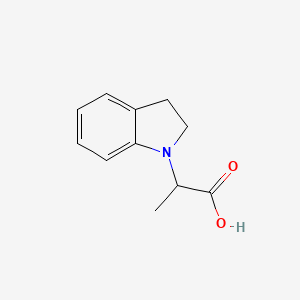

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid

描述

属性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXXGRUDOJACAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole with propanoic acid derivatives in the presence of a catalyst. For example, the reaction of indole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Biological Activities

The indole structure of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid contributes to a variety of biological activities, including:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit potent antimicrobial properties. For instance, several synthesized compounds have shown higher antifungal activity compared to established agents like pimprinine .

- Anticancer Properties : Indole derivatives have been extensively studied for their anticancer potential. Compounds derived from the indole scaffold have demonstrated cytotoxic effects against various cancer cell lines, including cervical carcinoma and leukemia . For example, specific derivatives have shown IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .

- Neuroprotective Effects : Recent studies highlight the neuroprotective capabilities of indole derivatives. They are known to modulate oxidative stress and inflammation, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to prevent oxidative damage in neuronal cells exposed to amyloid-beta peptide .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity

A study synthesized a series of indole-based compounds and evaluated their cytotoxicity against different cancer cell lines. One notable compound demonstrated significant pro-apoptotic effects and was found to inhibit cell growth effectively in vitro .

Case Study 2: Neuroprotection

In a model of oxidative stress induced by amyloid-beta, derivatives of this compound were shown to protect neuronal cells from apoptosis and lipid peroxidation. These findings suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various derivatives of this compound:

| Activity | Compound | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antifungal | Various synthesized derivatives | Higher than pimprinine | Effective against multiple fungal strains |

| Anticancer | Indole-based analogs | IC50 ~ 1.1 µM | Strong activity against MDA-MB-231 cells |

| Neuroprotective | Derivatives in oxidative stress | Significant protection | Prevents neuronal death in models |

| Enzyme Inhibition | MAO-B inhibitors | Sub-micromolar potency | Relevant for neurodegenerative therapies |

生物活性

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid, also known as 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential neuroprotective effects, and other pharmacological activities supported by various studies.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 3864552

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis and inhibit cell cycle progression in tumor cells.

Key Findings :

- Cytotoxicity : The compound has been reported to exhibit a cytotoxic effect significantly greater than that of artemisinin, with a potency exceeding it by over 90 times against certain tumor cell lines such as Jurkat and K562 .

- Mechanism of Action : Studies indicate that this compound induces apoptosis through mitochondrial pathways and affects the cell cycle by reducing populations in G1, S, and G2/M phases .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Its structure is similar to other indole derivatives known for their neuroprotective effects.

Research Insights :

- Neuroprotection : In vitro studies have indicated that indole derivatives can protect neuronal cells from oxidative stress-induced damage. The specific mechanisms involve modulation of signaling pathways associated with apoptosis and inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study on Schiff bases derived from related indole compounds showed promising antibacterial and antifungal activities.

Activity Overview :

- Antibacterial Effects : The compound demonstrated significant inhibition against various bacterial strains using standard well diffusion methods .

- Antifungal Activity : Similar studies indicated effective antifungal activity, suggesting a broad spectrum of antimicrobial potential.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment Study : In a study involving Jurkat cells, treatment with the compound resulted in a marked decrease in cell viability and induction of programmed cell death, indicating its potential as an anticancer agent .

- Neuroprotection Research : A study focusing on oxidative stress in neuronal models found that similar indole compounds provided significant protection against cell death induced by reactive oxygen species (ROS), suggesting that this compound may have similar protective effects .

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid and related indole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups/Substituents |

|---|---|---|---|---|

| This compound | 783290-14-2 | C₁₁H₁₃NO₂ | 191.23 | Dihydroindole, propanoic acid |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | 52531-20-1 | C₁₁H₁₁NO₂ | 189.21 | Methylindole, acetic acid |

| 5-Hydroxytryptophan (Amino acid derivative) | 4350-09-8 | C₁₁H₁₂N₂O₃ | 220.23 | Hydroxyindole, α-amino acid |

| 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | 81250-90-0 | C₁₁H₉NO₄ | 219.20 | Dioxo-dihydroindole, propanoic acid |

| 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid | - | C₁₇H₁₃N₃O₆S | 387.36 | Sulfonamido, nitrobenzene, propanoic acid |

| 3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid | 1170565-67-9 | C₁₆H₁₆N₂O₅S | 348.37 | Sulfonyl, cyclopropylcarbonyl, propanoic acid |

Key Differences and Implications

Substituent Effects: Methyl Group (): 2-(6-Methyl-1H-indol-3-yl)acetic acid has a methyl group at the indole’s 6-position, enhancing lipophilicity compared to the unsubstituted dihydroindole in the target compound. This may improve membrane permeability . Amino Acid Moiety (): 5-Hydroxytryptophan includes an α-amino acid group, enabling participation in neurotransmitter biosynthesis (e.g., serotonin) .

Oxidation State :

- The dioxo derivative (CAS: 81250-90-0, ) features two ketone groups on the dihydroindole ring, increasing polarity and hydrogen-bonding capacity compared to the single-ring system in the target compound .

Pharmacological Relevance :

- Compounds with sulfonyl () or cyclopropylcarbonyl groups (e.g., CAS: 1170565-67-9) are often designed for enzyme inhibition, such as targeting prostaglandin or cytokine pathways .

- Mercapto-containing analogs () may act as cysteine protease inhibitors due to the thiol group’s nucleophilic reactivity .

常见问题

Basic: What synthetic strategies are recommended for laboratory-scale preparation of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid?

A common approach involves esterification of indole derivatives followed by hydrolysis. For example, ethyl 2-(2,3-dihydro-1H-indol-1-yl)propanoate (CAS: 1219416-68-8) serves as a key intermediate, synthesized via nucleophilic substitution or coupling reactions. Subsequent alkaline hydrolysis (e.g., NaOH/EtOH) yields the target carboxylic acid . Optimize reaction conditions (temperature, catalyst) to improve yields, as steric hindrance from the dihydroindole moiety may slow kinetics.

Basic: Which spectroscopic techniques are essential for structural validation of this compound?

Critical methods include:

- 1H/13C NMR : Confirm the presence of the dihydroindole ring (δ ~3.2–3.5 ppm for CH2 groups) and propanoic acid chain (δ ~1.8–2.5 ppm for CH2 and δ ~12.5 ppm for COOH) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 204.1019 (calculated for C11H13NO2) .

- FT-IR : Identify carbonyl stretching (1700–1720 cm⁻¹) and NH/OH vibrations (2500–3300 cm⁻¹) .

Advanced: How should conflicting biological activity data be reconciled in pharmacological studies?

Contradictions often arise from assay variability. For example, in HIV integrase inhibition studies (as seen with structurally related indole derivatives), discrepancies may stem from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-factor availability (e.g., Mg²+) .

- Compound purity : Trace impurities (e.g., regioisomers) can skew results. Validate purity via HPLC (≥98%) using reference standards like those in pharmacopeial impurity tables .

- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .

Advanced: What analytical methods are robust for impurity profiling during synthesis?

Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Key impurities to monitor include:

- Regioisomers : e.g., 2-(1H-indol-3-yl)propanoic acid (CAS: 830-96-6) .

- Ester intermediates : Residual ethyl ester (CAS: 1219416-68-8) from incomplete hydrolysis .

- Oxidation byproducts : Monitor for indole ring oxidation using LC-MS/MS .

Advanced: How can computational modeling predict binding interactions with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target proteins (e.g., HIV integrase, PDB: 1QS4). Key steps:

- Ligand preparation : Optimize the protonation state of the carboxylic acid group at physiological pH .

- Hydrogen bonding analysis : The indole NH and carboxylate groups may interact with catalytic residues (e.g., Asp64, Asp116 in HIV integrase) .

- Validation : Compare results with experimental binding assays (e.g., surface plasmon resonance) .

Basic: What stability precautions are necessary for long-term storage?

- Storage conditions : Keep at 2–8°C in amber glass vials under inert gas (N2/Ar) to prevent oxidation of the dihydroindole ring .

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like indole-3-propionic acid (CAS: 830-96-6) .

Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。